molecular formula C18H22N2O2 B12402663 6PPD-quinone-d5

6PPD-quinone-d5

Cat. No.: B12402663
M. Wt: 303.4 g/mol
InChI Key: UBMGKRIXKUIXFQ-UPKDRLQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6PPD-quinone-d5 is a deuterated derivative of 6PPD-quinone, a transformation product of the widely used tire rubber antioxidant 6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine). This compound has gained significant attention due to its high toxicity to aquatic organisms and its presence in the environment as a result of tire wear particles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6PPD-quinone-d5 typically involves the deuteration of 6PPD-quinone. The process begins with the oxidation of 6PPD to form 6PPD-quinone, which is then subjected to deuteration using deuterated reagents under controlled conditions . The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the quinone structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to achieve high yields and purity . The production process is designed to be efficient and cost-effective, ensuring the availability of this compound for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6PPD-quinone-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidation and reduction products, as well as substituted quinones. These products are often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and properties .

Biological Activity

6PPD-quinone-d5 is a derivative of 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine), a widely used antioxidant in tire manufacturing. The transformation of 6PPD into 6PPD-quinone occurs through environmental oxidation processes, leading to significant ecological concerns due to its toxicological effects on aquatic organisms, particularly fish. This article explores the biological activity of this compound, focusing on its toxicity mechanisms, effects on fish species, and implications for environmental health.

Overview of this compound

This compound is a stable isotope-labeled version of 6PPD-quinone, which aids in tracing and quantifying the compound in biological and environmental studies. Understanding its biological activity is critical as it has been implicated in mass mortality events among salmonids in urban streams.

Mechanisms of Toxicity

Research indicates that exposure to 6PPD-quinone leads to significant dysregulation of genomic pathways associated with endothelial permeability and cell-cell adhesion, which may result in blood-brain barrier disruption. This disruption is particularly concerning for developing coho salmon embryos, where exposure has been linked to increased mortality and developmental abnormalities.

Key Findings:

  • Acute Toxicity : Studies show that even low concentrations of 6PPD-quinone can induce acute mortality in various fish species, including coho salmon and brook trout. For instance, exposure to concentrations as low as 0.72 μg/L has demonstrated significant effects on survival rates and physiological responses such as increased blood glucose levels and hematocrit values .
  • Developmental Impact : The compound affects critical developmental pathways, including those involved in muscle development and blood vessel formation. In laboratory settings, embryos exposed to environmentally relevant concentrations exhibited high rates of mortality and impaired growth .

Case Study 1: Coho Salmon

A study conducted on coho salmon embryos exposed to 6PPD-quinone revealed that significant mortality occurred at concentrations as low as 7.22 μg/L. The study utilized a pulse exposure method to simulate stormwater runoff conditions typical during spawning seasons. Results indicated that only 21% of embryos survived through hatching after multiple exposures .

Case Study 2: Brook Trout and Rainbow Trout

In another study assessing the effects on brook trout and rainbow trout, researchers found that exposure to varying concentrations of 6PPD-quinone resulted in behavioral changes indicative of respiratory distress, such as gasping and erratic swimming patterns. The median lethal concentrations (LC50) were determined for both species over different exposure durations, highlighting the compound's acute toxicity across different life stages .

Data Tables

The following table summarizes key findings from various studies regarding the toxicity levels of 6PPD-quinone across different fish species:

Fish SpeciesExposure Concentration (μg/L)Observed EffectsReference
Coho Salmon0.10 - 7.22High mortality rates
Brook Trout0.72 - 4.35Increased blood glucose & hematocrit
Rainbow Trout2.78Behavioral distress
Chinook SalmonNot specifiedAcute toxicity observed

Environmental Implications

The presence of 6PPD-quinone in urban waterways poses significant risks not only to fish populations but also to broader aquatic ecosystems. Given its potent toxicity as demonstrated in various studies, regulatory assessments are necessary to mitigate its impact on biodiversity.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

303.4 g/mol

IUPAC Name

2-(4-methylpentan-2-ylamino)-5-(2,3,4,5,6-pentadeuterioanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H22N2O2/c1-12(2)9-13(3)19-15-10-18(22)16(11-17(15)21)20-14-7-5-4-6-8-14/h4-8,10-13,19-20H,9H2,1-3H3/i4D,5D,6D,7D,8D

InChI Key

UBMGKRIXKUIXFQ-UPKDRLQUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=CC(=O)C(=CC2=O)NC(C)CC(C)C)[2H])[2H]

Canonical SMILES

CC(C)CC(C)NC1=CC(=O)C(=CC1=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.